Cas no 1823904-92-2 (3-Amino-6-bromobenzofuran-2-carboxamide)
3-Amino-6-bromobenzofuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-6-bromobenzofuran-2-carboxamide
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- Inchi: 1S/C9H7BrN2O2/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H2,12,13)
- InChI Key: FLGVAPFQCABWRY-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(=C(C(N)=O)OC=2C=1)N
Computed Properties
- Exact Mass: 253.96909 g/mol
- Monoisotopic Mass: 253.96909 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 82.2
- Molecular Weight: 255.07
3-Amino-6-bromobenzofuran-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM277748-1g |
3-Amino-6-bromobenzofuran-2-carboxamide |
1823904-92-2 | 95% | 1g |
$636 | 2021-06-17 | |
| Chemenu | CM277748-1g |
3-Amino-6-bromobenzofuran-2-carboxamide |
1823904-92-2 | 95% | 1g |
$675 | 2023-02-17 |
3-Amino-6-bromobenzofuran-2-carboxamide Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-Amino-6-bromobenzofuran-2-carboxamide
Comprehensive Overview of 3-Amino-6-bromobenzofuran-2-carboxamide (CAS No. 1823904-92-2): Properties, Applications, and Research Insights
3-Amino-6-bromobenzofuran-2-carboxamide (CAS No. 1823904-92-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The benzofuran core, combined with bromo and carboxamide functional groups, makes this compound a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, medicinal chemistry, and material science, aligning with current trends in small-molecule therapeutics and green chemistry.
The molecular structure of 3-Amino-6-bromobenzofuran-2-carboxamide includes a benzofuran scaffold, which is known for its electron-rich properties and ability to interact with biological targets. The presence of the bromo substituent at the 6-position enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in modern organic synthesis. Meanwhile, the carboxamide group offers hydrogen-bonding capabilities, making it valuable for designing enzyme inhibitors or receptor modulators.
In the context of drug development, this compound has been explored as a building block for kinase inhibitors and antimicrobial agents. Recent studies highlight its role in targeting cancer pathways, especially in tyrosine kinase-dependent malignancies. The amino group further allows derivatization, enabling the creation of libraries for high-throughput screening (HTS) in pharmacology research. Such applications resonate with the growing demand for precision medicine and personalized therapeutics.
From an industrial perspective, 3-Amino-6-bromobenzofuran-2-carboxamide is synthesized through multi-step processes involving halogenation, amination, and carboxylation reactions. Optimizing these methods to achieve high yield and low environmental impact is a key focus, reflecting the shift toward sustainable chemistry. Analytical techniques like HPLC, NMR, and mass spectrometry are critical for quality control, ensuring compliance with Good Manufacturing Practices (GMP).
The compound’s relevance extends to academic research, where it serves as a model for studying heterocyclic chemistry and structure-activity relationships (SAR). Its bromobenzofuran moiety is also investigated in optoelectronic materials, such as OLEDs and organic semiconductors, addressing the surge in demand for renewable energy technologies.
Frequently asked questions about 3-Amino-6-bromobenzofuran-2-carboxamide include its solubility (typically in polar aprotic solvents like DMSO), stability under various conditions, and synthetic routes. These queries reflect the compound’s practical challenges and opportunities in laboratory settings. Additionally, its patent landscape and regulatory status are of interest to industrial stakeholders navigating intellectual property and compliance requirements.
In summary, 3-Amino-6-bromobenzofuran-2-carboxamide (CAS No. 1823904-92-2) exemplifies the intersection of chemical innovation and applied science. Its multifaceted applications—from pharmaceutical intermediates to advanced materials—underscore its importance in contemporary research. As industries prioritize efficiency and sustainability, this compound is poised to remain a focal point in scientific and industrial advancements.
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